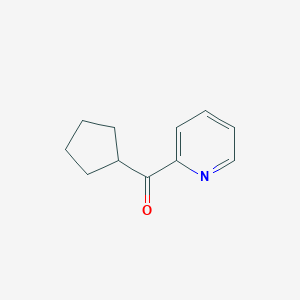

CYCLOPENTYL 2-PYRIDYL KETONE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBHDACSUPGHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624736 | |

| Record name | Cyclopentyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157592-43-3 | |

| Record name | Cyclopentyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of cyclopentyl 2-pyridyl ketone, a valuable building block in medicinal chemistry and drug development. This document provides a comparative analysis of two robust synthetic strategies: the Grignard reaction with 2-cyanopyridine and the organolithium reaction with pyridine-2-carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a flexible cyclopentyl group with a heteroaromatic pyridine ring, makes it a versatile scaffold for ligand development and structure-activity relationship (SAR) studies. The efficient and scalable synthesis of this ketone is therefore of significant interest to the scientific community. This guide outlines the most common and effective methods for its preparation.

Synthetic Pathways

Two principal synthetic routes have been identified as highly effective for the synthesis of this compound.

1. Grignard Reaction Pathway: This classic organometallic approach involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with 2-cyanopyridine. The nucleophilic attack of the Grignard reagent on the nitrile carbon forms an intermediate imine salt, which is subsequently hydrolyzed to yield the desired ketone.[1] This method is widely used for the formation of unsymmetrical ketones.[2]

2. Organolithium Reaction Pathway: This pathway utilizes the reaction of a cyclopentyl organolithium reagent with pyridine-2-carboxylic acid. Organolithium reagents are highly reactive nucleophiles that can add to carboxylic acids.[3][4] Typically, two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon acidic workup, collapses to the ketone.[2][4]

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. The data for the Grignard pathway is adapted from a closely related synthesis of o-chlorophenyl cyclopentyl ketone.[5]

| Parameter | Grignard Reaction Pathway | Organolithium Reaction Pathway |

| Starting Materials | Cyclopentyl bromide, Magnesium, 2-Cyanopyridine | Cyclopentyl bromide, Lithium, Pyridine-2-carboxylic acid |

| Key Reagents | Cyclopentylmagnesium bromide | Cyclopentyllithium |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Hexane |

| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |

| Reaction Time | 2-4 hours | 2-3 hours |

| Workup | Acidic hydrolysis (e.g., aq. HCl or aq. NH₄Cl) | Acidic workup (e.g., aq. HCl) |

| Reported Yield | ~89% (for a similar chloro-analogue)[5] | Not specifically reported, but generally moderate to high |

| Key Considerations | Moisture-sensitive reaction; requires anhydrous conditions. | Highly moisture- and air-sensitive reagents; requires stringent anhydrous and inert atmosphere techniques. Two equivalents of organolithium reagent are necessary.[4] |

Experimental Protocols

Grignard Reaction Pathway: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar aryl cyclopentyl ketone.[5]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Cyclopentyl bromide

-

2-Cyanopyridine

-

1 M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

-

-

Reaction with 2-Cyanopyridine:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the 2-cyanopyridine solution to 0 °C in an ice bath.

-

Slowly add the prepared cyclopentylmagnesium bromide solution to the 2-cyanopyridine solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Organolithium Reaction Pathway: Synthesis of this compound

This protocol is based on the general procedure for the reaction of organolithium reagents with carboxylic acids.[2][4]

Materials:

-

Lithium metal

-

Anhydrous diethyl ether or hexane

-

Cyclopentyl bromide

-

Pyridine-2-carboxylic acid

-

1 M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Cyclopentyllithium:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut lithium metal (2.2 equivalents).

-

Add anhydrous diethyl ether.

-

In the dropping funnel, place a solution of cyclopentyl bromide (1.05 equivalents) in anhydrous diethyl ether.

-

Add the cyclopentyl bromide solution dropwise to the lithium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour. The concentration of the organolithium reagent can be determined by titration.

-

-

Reaction with Pyridine-2-carboxylic Acid:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared cyclopentyllithium solution (2.1 equivalents) to the pyridine-2-carboxylic acid solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic workflow for the Grignard reaction pathway.

Caption: Synthetic workflow for the organolithium reaction pathway.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of Cyclopentyl 2-Pyridyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 2-pyridyl ketone, also known as cyclopentyl(pyridin-2-yl)methanone, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a flexible cyclopentyl ring, a rigid and basic pyridine ring, and a central ketone carbonyl group, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, presenting key data in a structured format to facilitate research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

| Property | Value | Source |

| CAS Number | 157592-43-3 | ChemScene |

| Molecular Formula | C₁₁H₁₃NO | ChemScene |

| Molecular Weight | 175.23 g/mol | ChemScene |

| Boiling Point | 283.2 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.102 g/cm³ (Predicted) | LookChem |

| Refractive Index | 1.552 (Predicted) | LookChem |

| LogP | 2.45 | ChemScene |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Caption: Summary of key chemical and physical properties of this compound.

Synthesis

A common and effective method for the synthesis of this compound is the Grignard reaction between a cyclopentylmagnesium halide and 2-cyanopyridine. This nucleophilic addition to the nitrile group, followed by acidic hydrolysis of the resulting imine intermediate, yields the desired ketone.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Bromocyclopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

2-Cyanopyridine

-

Hydrochloric acid (e.g., 3 M)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromocyclopentane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining bromocyclopentane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of aqueous hydrochloric acid. This will hydrolyze the intermediate imine and dissolve the magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash them with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopentyl group.

-

Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield. The coupling pattern will be complex due to spin-spin coupling between the adjacent protons.

-

Cyclopentyl Protons: A complex multiplet in the aliphatic region (typically δ 1.5-3.5 ppm). The methine proton alpha to the carbonyl group will be the most downfield of the cyclopentyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule.

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 200 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).

-

Cyclopentyl Carbons: Signals in the aliphatic region (typically δ 25-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Pyridine): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C-H Stretches (Aromatic): Weaker absorptions just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragments of the pyridinoyl cation and the cyclopentyl cation.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions. The pyridine nitrogen can act as a base or a ligand for metal catalysts.

A significant application of this compound is in the synthesis of imidazo[1,5-a]pyridines, a class of N-fused heterocycles with diverse biological activities. The general reaction pathway involves the condensation of this compound with an aldehyde and an amine source.

Caption: General pathway to imidazo[1,5-a]pyridines.

Conclusion

This compound is a valuable heterocyclic compound with a range of potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its key chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its expected spectroscopic characteristics and reactivity. This information serves as a foundational resource for researchers working with this versatile molecule. Further experimental investigation is warranted to fully characterize its properties and explore its potential in drug discovery and materials science.

In-depth Technical Guide: Spectroscopic Data of CAS 157592-43-3

Chemical Name: Cyclopentyl(pyridin-2-yl)methanone CAS Number: 157592-43-3 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound cyclopentyl(pyridin-2-yl)methanone (CAS 157592-43-3). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of supporting information from a related study suggests the following ¹H and ¹³C NMR spectral data for cyclopentyl(pyridin-2-yl)methanone.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | Pyridine H6 |

| ~8.00 | td | 1H | Pyridine H4 |

| ~7.85 | d | 1H | Pyridine H3 |

| ~7.45 | ddd | 1H | Pyridine H5 |

| ~4.30 | quintet | 1H | Methine CH |

| ~1.95-1.60 | m | 8H | Cyclopentyl CH₂ |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Carbonyl C=O |

| ~153.0 | Pyridine C2 |

| ~149.0 | Pyridine C6 |

| ~137.0 | Pyridine C4 |

| ~126.0 | Pyridine C5 |

| ~122.0 | Pyridine C3 |

| ~46.0 | Methine CH |

| ~29.0 | Cyclopentyl CH₂ |

| ~26.0 | Cyclopentyl CH₂ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. However, based on the functional groups present (ketone, pyridine ring, alkyl chain), the following characteristic absorption bands are expected.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1450 | Medium | CH₂ bending |

| ~780, ~740 | Strong | C-H out-of-plane bending (pyridine) |

Mass Spectrometry (MS)

An experimental mass spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. The predicted fragmentation pattern would likely involve the following key fragments.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 106 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

| 69 | [C₅H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of cyclopentyl(pyridin-2-yl)methanone, based on established methods for similar compounds.[1]

Synthesis of Cyclopentyl(pyridin-2-yl)methanone

This synthesis can be achieved via a Grignard reaction between a cyclopentyl magnesium halide and a suitable pyridine-2-carbonyl derivative.

Experimental Workflow Diagram

Caption: Synthetic workflow for cyclopentyl(pyridin-2-yl)methanone.

Protocol:

-

Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) in anhydrous diethyl ether are added. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Acylation: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-carboxaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.

-

Oxidation and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude alcohol is then oxidized to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane. The reaction mixture is purified by column chromatography on silica gel to afford the final product.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via direct infusion or gas chromatography.

-

The data is reported as a mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Cyclopentyl 2-Pyridyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 2-pyridyl ketone, also known by its systematic IUPAC name (cyclopentyl)(pyridin-2-yl)methanone and synonym 2-cyclopentanecarbonylpyridine, is a chemical compound with the molecular formula C₁₁H₁₃NO.[1] This molecule, featuring a cyclopentyl ring linked to a pyridine ring through a ketone functional group, serves as a versatile scaffold in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key analytical and synthetic considerations.

Molecular Structure and Identification

The core structure of this compound consists of a five-membered cyclopentane ring and a six-membered pyridine ring, connected by a carbonyl group. The nitrogen atom in the pyridine ring is at position 2 relative to the ketone substituent.

| Identifier | Value |

| IUPAC Name | (Cyclopentyl)(pyridin-2-yl)methanone |

| Synonyms | 2-Cyclopentanecarbonylpyridine |

| CAS Number | 157592-43-3 |

| Molecular Formula | C₁₁H₁₃NO[1] |

| SMILES | C1CCC(C1)C(=O)C2=CC=CC=N2[1] |

| InChI | InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 |

| InChIKey | STBHDACSUPGHPA-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Computational |

| logP (Octanol-Water Partition Coefficient) | 2.45 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Rotatable Bonds | 2 | Computational |

Spectroscopic Characterization:

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from its structure and general principles of spectroscopy for ketones.

-

¹H NMR: The spectrum would be expected to show multiplets for the cyclopentyl protons, and distinct aromatic signals for the protons on the pyridine ring.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (typically 190-220 ppm). Signals for the carbons of the cyclopentyl and pyridine rings would also be present in their respective expected regions.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available. However, general methodologies for the synthesis of similar aryl ketones can be adapted. A plausible synthetic approach is outlined below as a representative example.

Example Synthetic Workflow:

Caption: A generalized workflow for the synthesis and analysis of a pyridyl ketone.

Methodology for a Representative Synthesis (Grignard Reaction):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopentanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

-

Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then used to oxidize the secondary alcohol to the corresponding ketone, this compound.

-

Purification: The crude ketone is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and purity of the compound. The fragmentation pattern observed in the mass spectrum can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the ketone functional group.

Biological Activity and Drug Development Potential

As of the current literature, there is no specific information available regarding the biological activity or potential applications in drug development for this compound. However, the pyridine ring is a common motif in many biologically active compounds and approved drugs.[2] The presence of this heterocycle suggests that this compound and its derivatives could be of interest for screening in various biological assays.

The broader class of cyclopentenone-containing molecules has been shown to exhibit a range of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[1][3] While this compound is not a cyclopentenone, the structural similarity of the five-membered ring warrants further investigation into its potential biological properties.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential avenues for its synthesis and analysis. The presence of the pyridyl moiety, a known pharmacophore, suggests that this compound and its derivatives may be valuable starting points for the discovery of novel bioactive molecules. Further research is needed to fully elucidate its chemical and biological characteristics.

References

Reactivity of the Pyridyl Group in Cyclopentyl Ketones: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Pyridyl-substituted cyclopentyl ketones are a class of compounds of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds and pharmacophores.[1] The reactivity of these molecules is governed by the interplay of the electron-withdrawing nature of the pyridine ring, the electrophilicity of the ketone carbonyl group, and the acidity of the α-protons on the cyclopentyl ring. This technical guide provides a comprehensive analysis of the synthesis, electronic properties, and key reactive sites of pyridyl cyclopentyl ketones. It includes a comparative look at the influence of the pyridyl group's position (2-, 3-, or 4-), detailed experimental protocols for seminal reactions, and quantitative data to inform synthetic strategies.

Introduction

The incorporation of a pyridine moiety into a cyclopentyl ketone framework introduces a unique set of chemical properties. The pyridine ring, being an electron-deficient aromatic system, modulates the reactivity of the adjacent ketone.[2] The nitrogen atom's lone pair provides a site for protonation and coordination, influencing the molecule's solubility and interaction with biological targets.[3] This guide explores the principal reaction pathways, including nucleophilic addition to the carbonyl, reactions at the α-carbon, and transformations involving the pyridyl group itself. Understanding these reactive tendencies is crucial for the rational design and synthesis of novel chemical entities in drug discovery and materials science.

Synthesis of Pyridyl Cyclopentyl Ketones

A common and effective method for the synthesis of pyridyl cyclopentyl ketones involves the Grignard reaction between a cyclopentylmagnesium halide and a cyanopyridine isomer. This approach allows for the direct formation of the carbon-carbon bond between the cyclopentyl and pyridyl moieties.

Experimental Protocol: Synthesis of Cyclopentyl(2-pyridyl)methanone

This protocol details the synthesis via a Grignard reaction.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are placed. A solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with 2-Cyanopyridine: The Grignard solution is cooled to 0 °C. A solution of 2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield cyclopentyl(2-pyridyl)methanone.

Electronic and Steric Effects of the Pyridyl Group

The position of the nitrogen atom in the pyridine ring significantly impacts the electronic properties of the ketone.[2] This, in turn, dictates the reactivity of the molecule at its various functional sites.

-

2-Pyridyl Ketones: The nitrogen atom is in close proximity to the ketone. This allows for potential chelation with metal ions and intramolecular hydrogen bonding in reaction intermediates. The nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a weaker mesomeric effect (-M), increasing the electrophilicity of the carbonyl carbon.

-

3-Pyridyl Ketones: The nitrogen atom is meta to the ketone group. Its influence is primarily through a strong inductive effect (-I), with no direct resonance effect on the carbonyl. The electrophilicity of the carbonyl carbon is enhanced, but typically to a lesser extent than in the 2- and 4-isomers.

-

4-Pyridyl Ketones: The nitrogen is para to the ketone, allowing for both a strong inductive (-I) and a strong electron-withdrawing mesomeric effect (-M). This combination renders the carbonyl carbon highly electrophilic and increases the acidity of the α-protons.[2]

Reactivity at the Carbonyl Group

The carbonyl group is a primary site of reactivity, susceptible to nucleophilic addition and reduction.

Nucleophilic Addition

The electron-deficient nature of the carbonyl carbon, enhanced by the pyridyl ring, makes it a prime target for nucleophiles.[4] Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors.[5][6] The reactivity order among the pyridyl cyclopentyl ketone isomers is generally 4- > 2- > 3- due to the electronic effects described above.

Table 1: Illustrative Yields for Nucleophilic Addition to Isomeric Pyridyl Cyclopentyl Ketones (Note: Data are representative and based on general principles of ketone reactivity; actual yields may vary.)

| Isomer | Nucleophile | Product | Illustrative Yield (%) |

| 2-Pyridyl | MeMgBr | 1-(2-Pyridyl)-1-cyclopentyl-ethanol | 85 |

| 3-Pyridyl | MeMgBr | 1-(3-Pyridyl)-1-cyclopentyl-ethanol | 75 |

| 4-Pyridyl | MeMgBr | 1-(4-Pyridyl)-1-cyclopentyl-ethanol | 90 |

| 2-Pyridyl | NaBH₄ | (2-Pyridyl)(cyclopentyl)methanol | >95 |

| 4-Pyridyl | NaBH₄ | (4-Pyridyl)(cyclopentyl)methanol | >95 |

Experimental Protocol: General Procedure for Nucleophilic Addition of a Grignard Reagent

-

Reaction Setup: A solution of the pyridyl cyclopentyl ketone (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

Addition of Nucleophile: The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) is added dropwise via syringe.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction progress is monitored by TLC.

-

Quenching and Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Reduction to Alcohols

The ketone functionality is readily reduced to a secondary alcohol using various reducing agents.

Table 2: Comparison of Yields for the Reduction of Cyclopentyl(2-pyridyl)methanone (Note: Data is illustrative and based on typical outcomes for ketone reductions.)

| Reducing Agent | Conditions | Product | Illustrative Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | (2-Pyridyl)(cyclopentyl)methanol | >95 |

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C | (2-Pyridyl)(cyclopentyl)methanol | >95 |

| Catalytic Hydrogenation (H₂) | Pd/C, Ethanol, 1 atm | Piperidin-2-yl(cyclopentyl)methanol | >90 |

Note on Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂/Pd/C) will likely reduce both the ketone and the pyridine ring.[7] More selective catalysts or conditions may be required to reduce only the ketone.

Experimental Protocol: General Protocol for the Reduction using Sodium Borohydride[1]

-

Dissolution: Dissolve the pyridyl cyclopentyl ketone (1.0 eq.) in methanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq.) portion-wise, controlling the exothermic reaction.

-

Reaction: Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Workup: Cool the flask and quench with water, followed by neutralization with 1M HCl. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.

Reactivity at the α-Carbon

The protons on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate.[7][8][9]

Acidity of α-Hydrogens

The pKa of α-hydrogens in typical ketones is around 19-21.[7][8] The electron-withdrawing pyridyl group increases this acidity. The effect is most pronounced in the 4-pyridyl isomer due to the combined inductive and mesomeric effects that stabilize the resulting enolate anion.

Table 3: Approximate pKa Values of α-Hydrogens in Ketones

| Compound | Approximate pKa | Reference |

| Acetone | 19.3 | [8] |

| Cyclopentanone | 19 | |

| Phenylacetone (α to C=O) | 19.9 | |

| Cyclopentyl(4-pyridyl)methanone (estimated) | ~18-19 | - |

Experimental Protocol: General Protocol for α-Deuteration via Enolate Formation

This protocol illustrates the accessibility of the α-protons.

-

Setup: Dissolve the pyridyl cyclopentyl ketone (1.0 eq.) in deuterated methanol (MeOD).

-

Base Addition: Add a catalytic amount of a base such as sodium methoxide (NaOMe).

-

Reaction: Stir the solution at room temperature for several hours. The α-protons will exchange with deuterium from the solvent.

-

Monitoring and Workup: The extent of deuteration can be monitored by ¹H NMR spectroscopy (disappearance of the α-proton signal) or mass spectrometry. The reaction is quenched with D₂O, and the product is isolated by extraction.

Reactivity Involving the Pyridyl Group

The pyridine nitrogen atom is basic (pKa of pyridinium is ~5.25) and nucleophilic, allowing for reactions such as protonation, alkylation, and coordination to metals.[3] These reactions can be used to modify the properties of the molecule or to direct subsequent transformations. The pyridine ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature but can undergo nucleophilic aromatic substitution under harsh conditions, especially if activated by the ketone and other substituents.[2]

Spectroscopic Characterization

The structure of pyridyl cyclopentyl ketones can be confirmed using standard spectroscopic techniques.

Table 4: Key Spectroscopic Data for Cyclopentyl(2-pyridyl)methanone (Note: Data are estimated based on analogous compounds like cyclopentyl phenyl ketone and general chemical shift principles.)[10]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | Pyridyl Protons | δ 7.5-8.7 ppm |

| Methine Proton (α to C=O) | δ 3.5-4.0 ppm | |

| Cyclopentyl Protons | δ 1.6-2.0 ppm | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~200 ppm |

| Pyridyl Carbons | δ 120-150 ppm | |

| Methine Carbon (α to C=O) | δ ~45 ppm | |

| Cyclopentyl Carbons | δ 26-31 ppm | |

| IR (neat) | Carbonyl Stretch (C=O) | ~1690 cm⁻¹ |

| C=N, C=C Stretches (pyridyl) | 1580-1600 cm⁻¹ |

Conclusion

The reactivity of pyridyl cyclopentyl ketones is a rich and complex subject, heavily influenced by the electronic properties of the pyridyl ring and its position relative to the ketone. The carbonyl group serves as a highly reactive electrophilic center for nucleophilic addition and reduction, while the acidic α-protons allow for enolate formation and subsequent functionalization. The pyridyl nitrogen imparts basicity and coordinating ability, offering another handle for chemical modification. This guide provides a foundational understanding of these principles, supported by practical experimental protocols and comparative data, to aid researchers in the strategic design and synthesis of complex molecules based on this valuable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. brainkart.com [brainkart.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

Cyclopentyl 2-Pyridyl Ketone: A Versatile Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl 2-pyridyl ketone is a valuable heterocyclic ketone that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible cyclopentyl group with an electronically distinct pyridyl ring, offers multiple avenues for chemical modification. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and potential applications of this compound, with a focus on its role as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a key feature for molecular recognition at biological targets. When coupled with a cyclopentyl ketone moiety, the resulting molecule, this compound, becomes a highly adaptable intermediate. The carbonyl group provides a reactive handle for a wide range of chemical transformations, while the cyclopentyl group can influence steric interactions and lipophilicity, crucial parameters in drug design. This guide will explore the synthetic routes to this intermediate and its subsequent chemical manipulations.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction between a cyclopentylmagnesium halide and 2-cyanopyridine. This approach offers a straightforward and efficient route to the desired product.

Synthetic Pathway Overview

The overall two-step synthesis involves the preparation of the Grignard reagent followed by its reaction with 2-cyanopyridine and subsequent hydrolysis to yield the ketone.

Potential Biological Activity of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential biological activities of cyclopentyl 2-pyridyl ketone based on the known pharmacological profiles of structurally related compounds. To date, there is a notable absence of direct experimental studies on the biological effects of this compound in publicly available scientific literature. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into possible therapeutic applications and providing hypothetical frameworks for future investigation.

Introduction: Unexplored Potential of a Novel Scaffold

This compound is a small molecule featuring a 2-acylpyridine core, a structural motif present in numerous biologically active compounds. The conjugation of a cyclopentyl ring to this core presents a unique chemical entity with potential for novel pharmacological activities. While direct studies are lacking, the individual components of this molecule—the 2-acylpyridine group and the cyclopentyl ketone moiety—are well-represented in medicinal chemistry, suggesting a range of plausible biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This whitepaper will synthesize the available data on related compounds to build a predictive profile for this compound and propose avenues for its future research and development.

Analysis of Structural Moieties and Predicted Biological Activities

The potential biological activities of this compound can be inferred from the known effects of its constituent chemical functionalities.

2.1. The 2-Acylpyridine Moiety: A Versatile Pharmacophore

The 2-acylpyridine structure is a key component in a variety of compounds with demonstrated biological activities. Derivatives of 2-acylpyridine have been shown to exhibit:

-

Anticancer and Cytotoxic Effects: Many 2-acylpyridine derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, thiosemicarbazone derivatives of 2-benzoylpyridine have shown potent anti-tumor activity, acting as effective iron chelators.[1] Other pyridine-containing compounds have been developed as inhibitors of key signaling proteins in cancer, such as PIM-1 kinase, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor 2 (VEGFR-2).

-

Anti-inflammatory Activity: The pyridine ring is a common feature in anti-inflammatory agents. Some pyridine derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The anti-inflammatory effects of some pyridin-4-one derivatives are thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[2]

-

Antimicrobial Activity: Schiff base complexes derived from 2-acetylpyridine have demonstrated moderate antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The pyridine core is a fundamental building block in the development of new antimicrobial agents.

2.2. The Cyclopentyl Ketone Moiety: Modulator of Biological Processes

While less explored for its direct biological activity, the cyclopentyl ketone and related cyclic ketone structures are found in compounds with notable pharmacological effects:

-

Anti-inflammatory Properties: Cyclopentenone prostaglandins, which contain a five-membered ring with a ketone, are known to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1]

-

Synthetic Intermediate for Bioactive Molecules: Cyclopentanone is a widely used precursor in the synthesis of various pharmaceuticals, including the anesthetic ketamine and the sedative-hypnotic cyclopentobarbital.[5] Its structural analog, cyclopentyl phenyl ketone, is also a known intermediate in chemical synthesis.[2][6]

-

Toxicological Profile: Alkyl cyclic ketones are generally considered to have low acute toxicity.[7] However, some related compounds, like cyclopentolate, can exhibit neurotoxic effects due to anticholinergic activity.

Comparative Analysis of Related Compounds

To provide a clearer perspective on the potential efficacy of this compound, the following table summarizes the observed biological activities of various 2-acylpyridine derivatives.

| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC50, MIC, etc.) |

| 2-Acylpyridine Schiff Bases | Zinc complexes of 2-acetylpyridine derivatives | Low cytotoxicity, Moderate antibacterial | Not specified |

| 2-Acylpyridine Thiosemicarbazones | Dimeric 2-benzoylpyridine thiosemicarbazones | Anti-proliferative, Iron chelation | Greater activity than desferrioxamine |

| Pyridone Derivatives | Various substituted 2-pyridones | Anticancer, Apoptosis induction | IC50 values in the micromolar range against various cancer cell lines |

| Fused Pyridine Derivatives | Steroid-fused pyridine compounds | Anti-inflammatory | More potent than prednisolone in some assays |

| Pyridin-2-yl Hybrids | Pyridine-thiazolidin-4-one hybrids | Dual CDK2/GSK3β inhibition | IC50 values in the sub-micromolar to micromolar range |

This table is a summary of findings from multiple sources and is intended for comparative purposes. The specific activities and potencies can vary significantly based on the full chemical structure of the derivatives.

Hypothetical Experimental Protocols

To facilitate future research on this compound, this section provides a detailed, albeit hypothetical, experimental protocol for assessing its potential cytotoxic activity.

4.1. In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).

Materials:

-

This compound (test compound)

-

Human cancer cell lines (MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: A Visual Hypothesis

Given the prevalence of anti-inflammatory activity among pyridine derivatives and cyclic ketones, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The following diagram illustrates a hypothetical model of how the compound might interfere with the NF-κB signaling cascade, a central pathway in inflammation.

References

- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]

- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Page loading... [guidechem.com]

- 7. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of pyridyl ketone derivatives"

An In-depth Technical Guide on Pyridyl Ketone Derivatives

Abstract

Pyridyl ketone derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery. The foundational pyridine ring, a common motif in numerous FDA-approved drugs, enhances water solubility and facilitates critical hydrogen bonding interactions with biological targets.[1][2] The incorporation of a ketone functionality provides a unique electronic and steric profile, creating a versatile scaffold for developing novel therapeutics.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of pyridyl ketone derivatives, with a focus on their applications as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visualized workflows are presented to serve as a resource for researchers, scientists, and drug development professionals.

Synthesis of Pyridyl Ketone Derivatives

The synthesis of pyridyl ketones can be achieved through various organic chemistry reactions, often involving the derivatization of commercially available pyridine-containing starting materials.[1]

1.1 Kröhnke Pyridine Synthesis A widely used method for generating highly functionalized pyridines is the Kröhnke pyridine synthesis. This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[3] The reaction proceeds under mild conditions and generally produces high yields.[3] The key starting materials, α-pyridinium methyl ketone salts, are typically prepared by treating the corresponding bromomethyl ketone with pyridine.[3]

Caption: Kröhnke Pyridine Synthesis Workflow.

1.2 Other Synthetic Routes Other notable methods include the acylation of 2-picolyllithium with N,N-dimethylcarboxamides and the development of continuous-flow microreactor methods for the synthesis of disubstituted pyridines from pyridyllithiums.[4][5] Palladium(II) complexes with di(2-pyridyl) ketone as a chelate ligand have also been synthesized and characterized, demonstrating the coordinative versatility of this scaffold.[6]

Biological Activities and Therapeutic Potential

Pyridyl ketone derivatives and related pyridine-containing compounds exhibit a wide spectrum of pharmacological activities.[7][8][9] Their potential has been explored in several key therapeutic areas.

2.1 Anticancer Activity Numerous studies have highlighted the potent antitumor effects of substituted pyridyl compounds.[10] Pyridine-fused heterocyclic derivatives, in particular, have shown significant in vitro cytotoxic activity against various cancer cell lines.[11][12] The mechanisms of action often involve the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[10] Several FDA-approved anticancer drugs, such as Sorafenib and Crizotinib, feature the pyridine scaffold.[10]

Table 1: Anticancer Activity of Pyridyl Ketone and Pyridine-Urea Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridyl Ketoester | Compound 9 | MCF-7 (Breast) | < 1.0 | [1] |

| HepG2 (Liver) | < 1.0 | [1] | ||

| Pyridine-urea | Compound 8e | MCF-7 (Breast) | 0.22 | [10][13] |

| Compound 8n | MCF-7 (Breast) | 1.88 | [10][13] | |

| Compound 8b | (NCI 60-cell line panel) | Mean Inhibition: 43% | [13] |

| | Compound 8e | (NCI 60-cell line panel) | Mean Inhibition: 49% |[13] |

2.2 Anti-inflammatory Activity Derivatives of pyridine-4-one have been shown to possess significant anti-inflammatory and analgesic effects.[14] This activity may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent.[14] Studies using carrageenan-induced paw edema in rats have demonstrated the potent anti-inflammatory profile of these compounds.[14][15]

Table 2: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

| Compound | Dose (mg/kg) | Inhibition of Carrageenan-Induced Paw Edema (%) | Reference |

|---|---|---|---|

| Compound A | 20 | 67 | [14] |

| Compound B | 200 | Significant (P < 0.001) | [14] |

| Compound B | 400 | Significant (P < 0.001) | [14] |

| Indomethacin (Standard) | 10 | 60 |[14] |

2.3 Enzyme Inhibition The electron-withdrawing nature of the ketoester moiety makes pyridyl ketoesters attractive candidates for enzyme inhibitors.[1] Pyridine derivatives have been successfully developed as inhibitors for a variety of enzymes, playing a crucial role in modern drug design.[16] Recent research has focused on developing inhibitors for specific targets like Cholesterol 24-hydroxylase (CH24H) and dual inhibitors for Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) for potential treatment of Alzheimer's disease.[17][18]

Caption: Mechanism of Competitive Enzyme Inhibition.

Table 3: Enzyme Inhibitory Activity of Pyridine Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 6 | CH24H (Human) | 8.1 nM | [17] |

| Compound 17 | CH24H (Human) | 8.5 nM | [17] |

| Compound 8d | GSK-3β | 0.77 µM | [18] |

| Compound 8d | CK-1δ | 0.57 µM |[18] |

Key Experimental Protocols

3.1 Synthesis of Pd(II) Complexes (General Protocol) This protocol describes the synthesis of complexes using di(2-pyridyl) ketone (dpk) as a ligand.[6]

-

Dissolve 0.40 mmol of a Pd(II) salt in 30 mL of CH2Cl2.

-

Add the Pd(II) solution to 10 mL of dpk (0.41 mmol).

-

Agitate the reaction mixture for 1 hour at room temperature.

-

Condense the resulting solution to a volume of 1 mL using reduced pressure.

-

Add 20 mL of n-hexane to precipitate the product.

-

Filter the resulting particles and wash thoroughly with diethyl ether to yield the final complex.[6]

3.2 In Vitro Cytotoxicity Assay (MTT Assay) This protocol is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.[1]

-

Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the pyridyl ketone derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

3.3 Carrageenan-Induced Paw Edema in Rats This in vivo model is used to evaluate the anti-inflammatory effects of test compounds.[14]

-

Administer the test compound (e.g., Compound A at 10 or 20 mg/kg) or vehicle intraperitoneally to rats.

-

After 30 minutes, inject a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw to induce inflammation.

-

Measure the paw volume using a mercury plethysmograph 4 hours after the carrageenan injection.

-

Compare the paw volume of the treated group with the control group to determine the percentage of inhibition.[14]

Caption: General Drug Discovery and Development Workflow.

Conclusion and Future Perspectives

Pyridyl ketone derivatives are a highly promising class of compounds with demonstrated potential in multiple therapeutic areas, particularly oncology, inflammation, and enzyme inhibition.[1] Their synthetic tractability allows for extensive structural modification, enabling the optimization of potency and selectivity for specific biological targets.[1][3] Future research should continue to explore the vast chemical space of these derivatives, focusing on mechanism-of-action studies and the development of structure-activity relationships to guide the design of next-generation therapeutics.[11] The continued investigation of pyridyl ketones is poised to yield novel drug candidates to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acylpyridines

Abstract

2-Acylpyridines are a class of heterocyclic ketones featuring a pyridine ring acylated at the C2 position. This scaffold is of significant interest in medicinal chemistry, materials science, and flavor chemistry due to its unique electronic properties and versatile reactivity.[1][2] The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions, while the acyl group provides a site for a wide range of chemical modifications.[3] Understanding the physicochemical properties of this class of compounds is paramount for designing novel drug candidates, as these properties govern absorption, distribution, metabolism, and excretion (ADME), as well as target engagement. This guide provides a comprehensive overview of the core physicochemical properties of 2-acylpyridines, details common experimental protocols for their determination, and visualizes key workflows and concepts relevant to their application in research and development.

Core Physicochemical Properties

The properties of 2-acylpyridines are dictated by the interplay between the electron-withdrawing acyl group and the basic pyridine ring. The parent compound, 2-acetylpyridine, serves as a foundational model for understanding this class.

Acidity and Basicity (pKa)

The pKa of a 2-acylpyridine derivative is a critical parameter, as it determines the compound's ionization state at a given physiological pH.[4] This, in turn, influences solubility, membrane permeability, and receptor-binding interactions.[4] The pyridine nitrogen is basic and can be protonated. For 2-acetylpyridine, the pKa of its conjugate acid is approximately 2.64.[5]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 2-acylpyridines, the distribution coefficient (LogD) is often more relevant as it is pH-dependent.[6] A higher LogP value generally corresponds to lower aqueous solubility and increased membrane permeability. The LogP for the neutral form of 2-acetylpyridine is 0.85, indicating a slight preference for the lipid phase.[5][7][8]

Solubility

Solubility in aqueous and organic media is crucial for formulation and bioavailability. 2-Acetylpyridine is soluble in water (18.2 g/100g at 25°C) and also soluble in common organic solvents like ethanol and ether.[5][8][9][10] The solubility of derivatives will vary significantly based on the nature of the substituents. Generally, increasing the length of the alkyl chain in the acyl group or adding other hydrophobic moieties will decrease water solubility.[11]

Melting and Boiling Points

Melting and boiling points are indicators of the strength of intermolecular forces.[11] As liquids at room temperature, many simple 2-acylpyridines have relatively low melting points. The properties are influenced by molecular weight and symmetry.[11]

Table 1: Physicochemical Properties of 2-Acetylpyridine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [5] |

| Molecular Weight | 121.14 g/mol | [5][10] |

| Appearance | Colorless to pale yellow liquid | [2][12] |

| Melting Point | 8-10 °C | [2][5] |

| Boiling Point | 188-189 °C | [2][5] |

| Density | 1.08 g/mL at 25 °C | [2][5] |

| pKa (conjugate acid) | 2.64 | [5] |

| LogP | 0.85 | [5][7][8] |

| Water Solubility | 18.2 g/100g at 25°C | [5][8] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-acylpyridine derivatives.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the acyl group appear in the aliphatic region. For 2-acetylpyridine, the methyl protons (CH₃) show a characteristic singlet at around δ 2.24 ppm.[13]

-

¹³C NMR: The carbonyl carbon (C=O) of the acyl group gives a distinctive signal in the downfield region, typically around δ 200 ppm.[14][15] For instance, the carbonyl carbon in some 2-acetylpyridine derivatives has been reported between δ 201.5 and 203.5 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum of a 2-acylpyridine is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹.[16] Aromatic C=C and C=N stretching vibrations are also observed.[17]

UV-Vis Spectroscopy

2-Acylpyridines exhibit characteristic UV-Vis absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. These spectra can be sensitive to solvent polarity and pH.[18]

Table 2: Spectroscopic Data for Representative 2-Acylpyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Source(s) |

| 2-Acetylpyridine | Aromatic H's (m, 7.56-9.03), -CO-CH= (d, 6.96) | Aromatic C's (105-130), C=N (139.4), CH₃ (13.5) | C=O (1685), C=N (1558) | [16][17] |

| 2-Benzoylpyridine | Aromatic H's (m, 7.30-8.71) | Not explicitly detailed | Not explicitly detailed | [19] |

| Substituted 2-acetylpyridine derivative | Me (s, 2.24), CH₂ (m, 2.89), CH (Sep., 4.77), Aromatic (m, 6.99-8.63) | C=O (203.46), Aromatic C's (122.5-152.9), CH (48.36), CH₂ (36.78), Me (20.98) | Not explicitly detailed | [13] |

(Note: Specific shifts and patterns are highly dependent on the solvent, concentration, and specific derivative structure.)

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following are standard methodologies.

Determination of pKa by NMR Titration

This method relies on the change in the chemical shift of protons adjacent to the basic nitrogen atom as a function of pH.[20]

Protocol:

-

Sample Preparation: Prepare a series of solutions of the 2-acylpyridine derivative (at a constant concentration) in buffers of varying, precisely known pH values. D₂O is typically used as the solvent to avoid a large water signal.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample under identical experimental conditions.

-

Data Analysis: Identify a proton signal (e.g., the proton at the 6-position of the pyridine ring) whose chemical shift (δ) is sensitive to protonation.

-

Curve Fitting: Plot the observed chemical shift (δ) against the pH of the solution. The data should fit a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which can be determined by graphical evaluation or by fitting the data to the Henderson-Hasselbalch equation.[20]

Determination of LogP by Reverse-Phase HPLC (RP-HPLC)

This widely used method estimates LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[21][22][23]

Protocol:

-

Standard Selection: Choose a set of 5-10 reference compounds with well-established LogP values that span the expected LogP range of the test compound.

-

Chromatographic System: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. For neutral compounds, the pH is less critical. For ionizable compounds, the pH must be controlled to ensure the compound is in its neutral form.

-

Calibration Curve Generation:

-

Inject each standard compound individually and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed. Perform a linear regression to obtain the calibration equation (e.g., LogP = a * log(k') + b).[24]

-

-

Sample Analysis: Inject the 2-acylpyridine derivative under the identical chromatographic conditions and determine its log(k').

-

LogP Calculation: Use the calibration equation to calculate the LogP of the test compound from its measured log(k').[24][25]

Visualizations: Workflows and Concepts

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel 2-acylpyridine derivative.

Caption: A generalized experimental workflow for the characterization of 2-acylpyridines.

pH-Dependent Ionization of 2-Acylpyridines

The ionization state of a 2-acylpyridine is dependent on the solution pH relative to its pKa, a critical concept in drug development.

Caption: Relationship between pH, pKa, and the ionization state of a 2-acylpyridine.

Role in Drug Discovery Pipeline

2-Acylpyridines often serve as versatile starting materials or key intermediates in the synthesis of more complex, biologically active molecules.

Caption: Role of 2-acylpyridine scaffolds in a typical drug discovery pipeline.

Conclusion

The physicochemical properties of 2-acylpyridines are fundamental to their application, particularly in the realm of drug discovery and development. Properties such as pKa, LogP, and solubility directly impact the ADME profile of potential therapeutics. A thorough characterization, employing standard experimental protocols like those outlined in this guide, is an indispensable step in the research and development process. The versatility of the 2-acylpyridine scaffold ensures its continued importance as a building block for creating novel molecules with tailored properties and desired biological activities.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]

- 9. 2-acetylpyridine [chemister.ru]

- 10. 2-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

- 12. innospk.com [innospk.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. scispace.com [scispace.com]

- 16. jetir.org [jetir.org]

- 17. wjir.org [wjir.org]

- 18. researchgate.net [researchgate.net]

- 19. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Stability and Storage of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclopentyl 2-pyridyl ketone. While specific, in-depth stability studies on this compound are not extensively available in the public domain, this document synthesizes information from safety data sheets, supplier recommendations, and scientific literature on analogous aromatic and pyridyl ketones. The guide outlines potential degradation pathways, recommended storage protocols, and detailed methodologies for conducting stability and forced degradation studies. This information is intended to assist researchers, scientists, and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity for research and development activities.

Physicochemical Properties and Recommended Storage

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO.[1] Based on supplier data, the following general storage and handling guidelines are recommended to maintain its purity and stability.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [1] |

| Atmosphere | Sealed in a dry environment. | [1] |

| Light Conditions | Store away from light, as aromatic ketones can be photoreactive. | Inferred from general knowledge on aromatic ketones. |

| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | Inferred from general chemical principles. |